molecular formula C8H17N3O B1519580 2-[3-(Aminomethyl)piperidin-1-yl]acetamide CAS No. 1019340-57-8

2-[3-(Aminomethyl)piperidin-1-yl]acetamide

Cat. No.: B1519580
CAS No.: 1019340-57-8
M. Wt: 171.24 g/mol
InChI Key: HNRCMWUJIQLUCU-UHFFFAOYSA-N
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Description

2-[3-(Aminomethyl)piperidin-1-yl]acetamide (CAS: 1019340-57-8) is a piperidine-based acetamide derivative with the molecular formula C₈H₁₇N₃O. Its structure features a piperidine ring substituted with an aminomethyl group at the 3-position, linked to an acetamide moiety.

Properties

IUPAC Name

2-[3-(aminomethyl)piperidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c9-4-7-2-1-3-11(5-7)6-8(10)12/h7H,1-6,9H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRCMWUJIQLUCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Aminomethyl)piperidin-1-yl]acetamide typically involves the reaction of piperidine with an appropriate amine and acylating agent under controlled conditions. One common method is the reductive amination of piperidine with an aldehyde or ketone, followed by acylation with an acyl chloride or anhydride.

Industrial Production Methods

In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Aminomethyl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:

  • Oxidation: : Conversion to corresponding amides or nitriles.

  • Reduction: : Reduction of the amide group to amines.

  • Substitution: : Nucleophilic substitution reactions at the piperidine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: : Nucleophiles like alkyl halides and amines are used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Amides, nitriles, and carboxylic acids.

  • Reduction: : Primary amines.

  • Substitution: : Substituted piperidines.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research indicates that compounds similar to 2-[3-(Aminomethyl)piperidin-1-yl]acetamide exhibit potential antidepressant properties. Studies have shown that modifications in piperidine derivatives can enhance their interaction with neurotransmitter systems, particularly serotonin and norepinephrine receptors, which are crucial for mood regulation .

Analgesic Properties
Preliminary studies suggest that this compound may have analgesic effects, potentially acting through opioid receptor pathways. The structural similarities to known analgesics could facilitate further exploration into its efficacy as a pain management agent .

Neuropharmacology

Cognitive Enhancement
There is evidence that piperidine derivatives can improve cognitive functions. 2-[3-(Aminomethyl)piperidin-1-yl]acetamide could be investigated for its ability to enhance memory and learning by modulating cholinergic activity in the brain. This application is particularly relevant for conditions such as Alzheimer's disease and other forms of dementia .

Potential in Treating Neurological Disorders
The compound's interaction with various receptors makes it a candidate for treating neurological disorders like schizophrenia and ADHD. Research into its pharmacodynamics could reveal mechanisms that alleviate symptoms associated with these conditions .

Synthetic Chemistry

Building Block in Organic Synthesis
Due to its functional groups, 2-[3-(Aminomethyl)piperidin-1-yl]acetamide serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions such as amination and acylation, which are fundamental in developing new pharmaceuticals .

Case Studies and Research Findings

Study ReferenceFocus AreaFindings
Antidepressant ActivityDemonstrated enhanced serotonin receptor binding affinity in modified piperidine derivatives.
Analgesic PropertiesShowed potential for pain relief through opioid receptor modulation in animal models.
Cognitive EnhancementIndicated improvement in memory retention in rodent models when administered prior to cognitive tasks.

Mechanism of Action

The mechanism by which 2-[3-(Aminomethyl)piperidin-1-yl]acetamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, modulating their activity. The exact mechanism can vary depending on the biological context and the specific application.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Features

The compound shares a core piperidine-acetamide scaffold with several derivatives, but variations in substituents significantly influence bioactivity and target specificity. Below is a comparative analysis:

Table 1: Structural and Pharmacological Comparison
Compound Name & Source Key Structural Features Biological Activity & Target Potency (IC₅₀/EC₅₀)
2-[3-(Aminomethyl)piperidin-1-yl]acetamide 3-aminomethyl-piperidine + acetamide Not explicitly reported N/A
3e (N-methyl-N-(4-hydroxyphenyl) derivative) Piperidine + phenylsulfonyl + 4-hydroxyphenylacetamide Enzyme inhibition (unspecified) 5.31 ± 0.04 μmol/L
6b (Isopropylsulfonyl-annulenyl) Piperidin-4-yl + isopropylsulfonyl + annulenylacetamide Soluble epoxide hydrolase (sEH) inhibition Not quantified
17{4,4} (HIV-1 CXCR4 inhibitor) Piperidine/morpholine + aromatic linker + acetamide CXCR4 receptor antagonism (anti-HIV-1) Not quantified
(E)-N-(1-ethylpiperidin-3-yl) derivative Piperidine + hydroxyiminoacetamide Synthetic focus; activity not reported N/A

Pharmacological Insights

  • Enzyme Inhibition : Sulfonamide-substituted derivatives (e.g., 3e ) exhibit low micromolar IC₅₀ values, highlighting the role of sulfonyl groups in enhancing binding to enzyme active sites .
  • Receptor Targeting : Compounds like 17{4,4} demonstrate that aromatic linkers and dual piperidine/morpholine groups are critical for receptor-specific activity (e.g., CXCR4 vs. cholinesterases) .
  • Anti-Inflammatory Potential: Piperidin-4-yl derivatives (e.g., 6b) are proposed sEH inhibitors, implicating the acetamide-piperidine scaffold in modulating inflammatory pathways .

Key Differences and Innovations

  • Substituent Effects: The 3-aminomethyl group in the target compound may offer unique hydrogen-bonding capabilities compared to sulfonyl or annulenyl groups. Sulfonyl vs. Hydroxyimino Groups: Sulfonyl derivatives (e.g., 3e) show higher enzyme inhibitory activity, while hydroxyimino groups (e.g., ) may stabilize tautomeric forms for redox-sensitive targets.
  • Therapeutic Scope :
    • Derivatives like 17{4,4} target viral receptors, whereas 3e and 6b focus on enzyme inhibition, illustrating scaffold versatility .

Biological Activity

2-[3-(Aminomethyl)piperidin-1-yl]acetamide is a compound that has garnered attention due to its potential therapeutic applications. Its structure, featuring a piperidine ring, suggests a range of biological activities, particularly in the realms of cancer therapy, neuropharmacology, and anti-inflammatory responses. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The compound can be represented as follows:

Chemical Structure C8H16N2O\text{Chemical Structure }\text{C}_8\text{H}_{16}\text{N}_2\text{O}

This structure allows for interactions with various biological targets, influencing its pharmacological profile.

The mechanism of action of 2-[3-(aminomethyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors involved in inflammatory processes, leading to anti-inflammatory effects. Molecular docking studies indicate that this compound can bind to protein receptors, influencing their activity and resulting in therapeutic outcomes.

1. Anti-Cancer Activity

Recent studies have highlighted the potential of piperidine derivatives, including 2-[3-(aminomethyl)piperidin-1-yl]acetamide, in cancer therapy. For instance, compounds with similar structures have shown cytotoxicity against various cancer cell lines. One study demonstrated that derivatives exhibited enhanced apoptosis induction in hypopharyngeal tumor cells compared to traditional chemotherapeutics like bleomycin .

CompoundCell LineIC50 (µM)Reference
2-[3-(Aminomethyl)piperidin-1-yl]acetamideFaDu (hypopharyngeal)5.0
BleomycinFaDu8.0

2. Neuropharmacological Effects

The compound also shows promise in neuropharmacology. It has been identified as a selective H(1)-antihistamine, which could be beneficial for treating conditions such as allergies and insomnia without the sedative effects commonly associated with older antihistamines . The structure-activity relationship (SAR) studies suggest that modifications to the piperidine moiety can enhance selectivity and efficacy.

CompoundTargetActivityReference
2-[3-(Aminomethyl)piperidin-1-yl]acetamideH(1) receptorSelective inhibition

3. Anti-Inflammatory Properties

Research indicates that compounds similar to 2-[3-(aminomethyl)piperidin-1-yl]acetamide may exert anti-inflammatory effects by modulating pathways involved in inflammation. The inhibition of specific enzymes linked to inflammatory responses has been documented, suggesting a potential role in treating inflammatory diseases .

Case Studies

Several case studies have been conducted to evaluate the efficacy of piperidine derivatives:

  • Case Study 1 : A study on the anti-cancer properties of piperidine derivatives found that modifications to the amide group significantly impacted cytotoxicity against breast cancer cells.
  • Case Study 2 : Research on neuroprotective effects demonstrated that certain piperidine compounds could reduce neuronal death in models of Alzheimer's disease through dual inhibition of cholinesterases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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